molecular formula C15H16N6O2 B2762566 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 2034376-66-2

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No. B2762566
CAS RN: 2034376-66-2
M. Wt: 312.333
InChI Key: FLQCGYUZDDYNEM-UHFFFAOYSA-N
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Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide” is a compound that falls under the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been found to display moderate antiproliferative activities against cancer cells .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines have shown remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds containing nitrogen, such as 1,2,4-triazolo[1,5-a]pyridines, are significant in medicinal chemistry due to their biological activities. Sustainable methodologies for synthesizing these compounds are actively pursued, with applications in creating bioactive molecules for pharmaceutical use .

Anticancer Applications

The structural feature of triazolopyrimidines allows for the manifestation of substituents in defined three-dimensional representations, which is exploited in drug design. These compounds have shown potential in anticancer applications, with various derivatives being explored for their pharmacological activities .

Energetic Materials

Triazolopyrimidines have been investigated for their application as energetic materials due to their good thermal stabilities and detonation properties. They are considered for use in less sensitive explosives and propellants .

Cardiovascular Therapeutics

Some derivatives of the triazolopyrimidine class act as inverse agonists for receptors implicated in cardiovascular diseases. They are explored for treating conditions such as hypertension and other heart-related disorders .

Antimicrobial Agents

The antibacterial activities of triazolopyrimidine derivatives have been tested against various bacterial strains. These compounds are evaluated for their minimum inhibitory concentrations, indicating their potential as antimicrobial agents .

Diabetes Management

Compounds within this class have been recognized as potential therapeutic targets for disorders like diabetes. They interact with fatty acid-binding proteins, which play a role in lipid metabolism and glucose homeostasis .

Material Sciences

The triazolopyrimidine compounds also find applications in material sciences due to their unique properties, which can be utilized in developing new materials with specific functionalities .

Enzyme Inhibition

These compounds are studied for their enzyme inhibitory activities, which is crucial in the development of drugs targeting specific enzymes involved in disease pathways. They have shown activity as inhibitors for various enzymes, contributing to the treatment of diseases like tuberculosis .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities . The most active compound might be a valuable hit compound for the development of anticancer agents .

properties

IUPAC Name

5-cyclopropyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c22-14(12-6-13(23-20-12)11-3-4-11)16-5-1-2-10-7-17-15-18-9-19-21(15)8-10/h6-9,11H,1-5H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQCGYUZDDYNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide

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